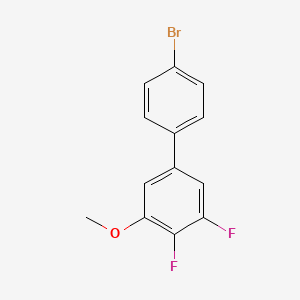

4-Bromo-3',4'-difluoro-5'-methoxybiphenyl

CAS No.:

Cat. No.: VC13549521

Molecular Formula: C13H9BrF2O

Molecular Weight: 299.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BrF2O |

|---|---|

| Molecular Weight | 299.11 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-1,2-difluoro-3-methoxybenzene |

| Standard InChI | InChI=1S/C13H9BrF2O/c1-17-12-7-9(6-11(15)13(12)16)8-2-4-10(14)5-3-8/h2-7H,1H3 |

| Standard InChI Key | SHOFUDLXPAZQLD-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)C2=CC=C(C=C2)Br)F)F |

| Canonical SMILES | COC1=C(C(=CC(=C1)C2=CC=C(C=C2)Br)F)F |

Introduction

Structural and Molecular Characteristics

Core Biphenyl Framework and Substitution Pattern

The compound’s backbone consists of two benzene rings connected by a single carbon-carbon bond, characteristic of biphenyl systems. The primary ring (Ring A) is substituted with a bromine atom at the para-position (C4), while the secondary ring (Ring B) features fluorine atoms at the meta- and para-positions (C3' and C4') and a methoxy group at C5' . This substitution pattern creates electronic asymmetry, polarizing the molecule and affecting its crystalline packing and solubility.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 299.11 g/mol | PubChem 2.2 |

| XLogP3 | 4.4 | XLogP3 3.0 |

| Rotatable Bonds | 2 | Cactvs 3.4.8.18 |

| Topological Polar SA | 35.5 Ų | Cactvs 3.4.8.18 |

Synthetic Pathways and Methodological Considerations

Bromination Strategies in Biphenyl Systems

While no direct synthesis of 4-bromo-3',4'-difluoro-5'-methoxybiphenyl is documented, methodologies for analogous brominated biphenyls provide foundational insights. The patent CN101376619A details a bromination process using bromine () and chlorine () in ethylene dichloride, catalyzed by or . This approach achieves regioselective bromination via electrophilic aromatic substitution, where chlorine acts as a co-catalyst to enhance bromine activation.

For the target compound, a hypothetical synthesis could involve:

-

Methoxylation: Introducing the methoxy group at C5' via nucleophilic substitution on a fluorinated precursor using methanol under basic conditions.

-

Fluorination: Sequential fluorination at C3' and C4' using hydrofluoric acid or as fluorinating agents.

-

Bromination: Final bromination at C4 using in the presence of , analogous to the patent’s methodology .

Challenges in Regioselectivity and Purification

Achieving the desired substitution pattern requires careful control of reaction conditions. Competing reactions, such as ortho-bromination or over-halogenation, are mitigated by low-temperature staging (0–10°C) and incremental reagent addition . Post-synthesis purification employs sodium bisulfite washes to remove excess halogens, followed by vacuum distillation and ethanol recrystallization to isolate the product . Yield optimization remains a challenge, with analogous processes reporting efficiencies of 59.6–62.1% .

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

The compound’s lipophilicity () suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate over aqueous media . Methoxy and fluorine groups introduce dipole moments that moderate hydrophobicity, enabling limited solubility in polar aprotic solvents (e.g., DMF, DMSO).

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) of similar brominated biphenyls indicates decomposition onset temperatures near 200°C, primarily via debromination and methoxy group oxidation . Storage under inert atmospheres at −20°C is recommended to prevent radical-mediated degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume